molecular formula C16H22N4O2 B1437293 Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate CAS No. 947498-81-9

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Cat. No.: B1437293
CAS No.: 947498-81-9
M. Wt: 302.37 g/mol
InChI Key: WEOVGDITYLKKSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indazole with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is often employed in the design of molecules that can interact with specific biological targets .

Medicine: Its structural features make it a valuable scaffold for designing molecules with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . The piperazine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Biological Activity

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

  • Chemical Formula : C16H22N4O2
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 947498-81-9
  • IUPAC Name : this compound

The compound features a tert-butyl group linked to a piperazine ring, with an indazole moiety that contributes to its biological properties. The indazole core is known for its diverse pharmacological effects, including enzyme inhibition and receptor modulation.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets. This compound is often utilized in the design of molecules that can interact with specific biological pathways, making it a valuable scaffold for therapeutic development .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds with similar structural features have been studied for their ability to inhibit IRAK4, an important enzyme in inflammatory signaling pathways . This suggests potential applications in treating inflammatory diseases.

Receptor Modulation

The compound may also function as a receptor modulator. Its structural characteristics allow it to interact with various G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes. The modulation of these receptors can lead to significant biological effects, including changes in cell signaling and metabolism.

Study on IRAK4 Inhibition

A study highlighted the development of IRAK4 inhibitors derived from similar indazole compounds. These inhibitors demonstrated potent biochemical activity against IRAK4, which is implicated in autoimmune diseases. The IC50 values for these inhibitors were reported in the nanomolar range, indicating high potency . While specific data for this compound was not detailed, its structural analogs suggest comparable efficacy.

Pharmacological Profiles

In vitro studies have shown that indazole derivatives can exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines .

Comparison with Related Compounds

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityKey Findings
Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylateEnzyme inhibitionShows potential as an anti-inflammatory agent
Tert-butyl 4-(5-bromo-1H-indazol-3-YL)piperidine-1-carboxylateAnticancer propertiesExhibits cytotoxic effects on cancer cells

This table illustrates how variations in the indazole substitution pattern can lead to differing biological activities, highlighting the importance of structural modifications in drug development.

Properties

IUPAC Name

tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOVGDITYLKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660873
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947498-81-9
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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